molecular formula C20H25N3O B248219 3-(4-benzylpiperazin-1-yl)-N-phenylpropanamide

3-(4-benzylpiperazin-1-yl)-N-phenylpropanamide

Cat. No. B248219
M. Wt: 323.4 g/mol
InChI Key: KXFOPHOCMIOFOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-benzylpiperazin-1-yl)-N-phenylpropanamide, also known as BPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPP belongs to the class of piperazine derivatives and has been found to exhibit various pharmacological effects, including analgesic, anti-inflammatory, and anxiolytic properties.

Mechanism of Action

The exact mechanism of action of 3-(4-benzylpiperazin-1-yl)-N-phenylpropanamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin and dopamine. 3-(4-benzylpiperazin-1-yl)-N-phenylpropanamide has been found to bind to the 5-HT1A receptor, which is involved in the regulation of anxiety and depression. 3-(4-benzylpiperazin-1-yl)-N-phenylpropanamide has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
3-(4-benzylpiperazin-1-yl)-N-phenylpropanamide has been found to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. 3-(4-benzylpiperazin-1-yl)-N-phenylpropanamide has also been found to increase the production of anti-inflammatory cytokines, which help to resolve the inflammatory response. Additionally, 3-(4-benzylpiperazin-1-yl)-N-phenylpropanamide has been found to increase the levels of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

3-(4-benzylpiperazin-1-yl)-N-phenylpropanamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a high degree of stability. 3-(4-benzylpiperazin-1-yl)-N-phenylpropanamide has also been found to be relatively non-toxic and well-tolerated in animal studies. However, there are also limitations to using 3-(4-benzylpiperazin-1-yl)-N-phenylpropanamide in lab experiments. Its exact mechanism of action is not fully understood, and there is limited data on its long-term safety and efficacy.

Future Directions

There are several future directions for research on 3-(4-benzylpiperazin-1-yl)-N-phenylpropanamide. One area of interest is the development of 3-(4-benzylpiperazin-1-yl)-N-phenylpropanamide analogs with improved pharmacological properties. Another area of interest is the investigation of the potential use of 3-(4-benzylpiperazin-1-yl)-N-phenylpropanamide in the treatment of other diseases, such as cancer and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of 3-(4-benzylpiperazin-1-yl)-N-phenylpropanamide and its potential side effects.
Conclusion:
In conclusion, 3-(4-benzylpiperazin-1-yl)-N-phenylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. 3-(4-benzylpiperazin-1-yl)-N-phenylpropanamide exhibits various pharmacological effects, including analgesic, anti-inflammatory, and anxiolytic properties. 3-(4-benzylpiperazin-1-yl)-N-phenylpropanamide has been extensively studied for its potential use in the treatment of chronic pain, inflammatory diseases, and anxiety disorders. While there are limitations to using 3-(4-benzylpiperazin-1-yl)-N-phenylpropanamide in lab experiments, there are also several future directions for research on 3-(4-benzylpiperazin-1-yl)-N-phenylpropanamide, including the development of analogs with improved pharmacological properties and the investigation of its potential use in the treatment of other diseases.

Synthesis Methods

3-(4-benzylpiperazin-1-yl)-N-phenylpropanamide can be synthesized through the reaction of N-phenylpropanamide with benzylpiperazine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions of temperature and pressure to obtain a high yield of the desired product. The purity of the product can be further improved through recrystallization and purification techniques.

Scientific Research Applications

3-(4-benzylpiperazin-1-yl)-N-phenylpropanamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit analgesic properties, which make it a potential candidate for the treatment of chronic pain conditions. 3-(4-benzylpiperazin-1-yl)-N-phenylpropanamide has also been studied for its anti-inflammatory properties, which suggest its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, 3-(4-benzylpiperazin-1-yl)-N-phenylpropanamide has been found to exhibit anxiolytic properties, which make it a potential candidate for the treatment of anxiety disorders.

properties

Product Name

3-(4-benzylpiperazin-1-yl)-N-phenylpropanamide

Molecular Formula

C20H25N3O

Molecular Weight

323.4 g/mol

IUPAC Name

3-(4-benzylpiperazin-1-yl)-N-phenylpropanamide

InChI

InChI=1S/C20H25N3O/c24-20(21-19-9-5-2-6-10-19)11-12-22-13-15-23(16-14-22)17-18-7-3-1-4-8-18/h1-10H,11-17H2,(H,21,24)

InChI Key

KXFOPHOCMIOFOB-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCC(=O)NC2=CC=CC=C2)CC3=CC=CC=C3

Canonical SMILES

C1CN(CCN1CCC(=O)NC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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